molecular formula C21H19ClN4O3 B2780200 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione CAS No. 1207043-89-7

7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione

Cat. No. B2780200
CAS RN: 1207043-89-7
M. Wt: 410.86
InChI Key: SLGUSJVMCXVWIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of quinazoline derivatives and has been studied for its various biological activities.

Scientific Research Applications

Antibacterial Activity

Quinazolinones have demonstrated antibacterial effects against various bacterial strains. Researchers have investigated their potential as novel antibiotics. The compound’s structure can be modified to improve its activity against specific pathogens. For instance, it may inhibit bacterial enzymes or disrupt cell wall synthesis, leading to bacterial death. Further studies are needed to explore its mechanism of action and optimize its antibacterial properties .

Other Activities

Quinazoline derivatives have also shown promise in areas such as antifungal, antimalarial, and antipsychotic activities. Researchers are actively studying their mechanisms of action and optimizing their structures for specific therapeutic purposes.

properties

IUPAC Name

7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3/c1-2-3-6-11-26-20(27)15-10-9-13(12-17(15)23-21(26)28)19-24-18(25-29-19)14-7-4-5-8-16(14)22/h4-5,7-10,12H,2-3,6,11H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGUSJVMCXVWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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